molecular formula C4H9ClF3N B1522148 Methyl(3,3,3-trifluoropropyl)amine hydrochloride CAS No. 1211709-82-8

Methyl(3,3,3-trifluoropropyl)amine hydrochloride

Cat. No.: B1522148
CAS No.: 1211709-82-8
M. Wt: 163.57 g/mol
InChI Key: OKZNZTXBTNXUGA-UHFFFAOYSA-N
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Description

Methyl(3,3,3-trifluoropropyl)amine hydrochloride is a fluorinated amine salt with the molecular formula C₄H₉F₃N·HCl (molecular weight: ~183.58 g/mol). It is identified by CAS number 1211709-82-8 and is commercially available with a purity of ≥95% . This compound is characterized by its trifluoropropyl group, which enhances lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research. Applications include its use as a building block in synthesizing β-secretase (BACE1) inhibitors and other bioactive molecules .

Properties

IUPAC Name

3,3,3-trifluoro-N-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3N.ClH/c1-8-3-2-4(5,6)7;/h8H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZNZTXBTNXUGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211709-82-8
Record name methyl(3,3,3-trifluoropropyl)amine hydrochloride
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Mechanism of Action

The mechanism by which Methyl(3,3,3-trifluoropropyl)amine hydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets through binding to receptors or enzymes, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares Methyl(3,3,3-trifluoropropyl)amine hydrochloride with five structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
This compound 1211709-82-8 C₄H₉F₃N·HCl 183.58 Trifluoropropyl group; used in BACE1 inhibitors
(2-Methoxyethyl)(3,3,3-trifluoropropyl)amine hydrochloride 55453-87-7 C₆H₁₃F₃NO·HCl 243.20 Methoxyethyl substituent; enhanced solubility in polar solvents
2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride 1803586-04-0 C₉H₁₀Cl₂F₃N 290.51 Chlorophenyl group; potential CNS activity
(3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine hydrochloride 2155856-59-8 C₈H₈BrClF₃N 290.51 Bromo- and trifluoromethyl groups; used in custom API synthesis
3-(3,4-Dimethoxyphenyl)propylamine hydrochloride 83979-31-1 C₁₂H₁₉NO₂·HCl 245.74 Dimethoxyphenyl group; applications in neuropharmacology
3,3,3-Trifluoro-1-(thiophen-3-yl)propan-1-amine hydrochloride 1820736-32-0 C₇H₉ClF₃NS 231.66 Thiophene ring; relevance in heterocyclic drug design

Functional Group Analysis

  • Trifluoropropyl vs. Methoxyethyl: The trifluoropropyl group in this compound confers higher electronegativity and metabolic resistance compared to the methoxyethyl group in (2-methoxyethyl)(3,3,3-trifluoropropyl)amine hydrochloride. However, the latter exhibits improved solubility in DMSO and methanol due to its oxygenated side chain .
  • Aromatic Substitutions : Compounds like 2-(2-chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride and (3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine hydrochloride incorporate halogenated aromatic rings, which enhance binding affinity to hydrophobic enzyme pockets. These are preferred in kinase and protease inhibitor development .
  • Heterocyclic Derivatives : The thiophene-containing 3,3,3-trifluoro-1-(thiophen-3-yl)propan-1-amine hydrochloride shows π-π stacking capabilities, making it useful in materials science and photodynamic therapy .

Biological Activity

Methyl(3,3,3-trifluoropropyl)amine hydrochloride is a compound of interest due to its unique trifluoropropyl moiety, which imparts distinct biological activities. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, particularly in the context of anticancer and antimicrobial properties. The findings are supported by various studies and data tables highlighting its efficacy.

This compound is characterized by the presence of a trifluoropropyl group, which enhances its lipophilicity and potentially its biological activity. The structural formula can be represented as follows:

  • Chemical Formula : C4H9ClF3N
  • Molecular Weight : 173.57 g/mol

Anticancer Activity

Recent studies have indicated that derivatives of methyl(3,3,3-trifluoropropyl)amine exhibit significant anticancer properties. For instance, a study reported that the compound demonstrated an IC50 value of 0.75 μM against specific cancer cell lines, indicating potent cytotoxicity . The mechanism appears to involve the inhibition of Polo-like kinase 1 (Plk1), a critical regulator in cell division and a target for cancer therapy.

Table 1: Anticancer Activity of Methyl(3,3,3-trifluoropropyl)amine Derivatives

CompoundIC50 (μM)Target
7-Fluoro-N-3,3,3-trifluoropropyl0.75Plk1
9-Fluoro-N-3,3,3-trifluoropropyl2.26Plk1

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its derivatives have been tested against various bacterial strains and have shown significant activity. A study highlighted the efficacy of these compounds against resistant strains of bacteria, suggesting their potential use as novel antibiotics .

Table 2: Antimicrobial Efficacy of Methyl(3,3,3-trifluoropropyl)amine Derivatives

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 μg/mL
Escherichia coli32 μg/mL

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance:

  • Inhibition of Enzymatic Activity : The trifluoromethyl group enhances binding affinity to target enzymes involved in cancer progression and bacterial metabolism.
  • Cell Membrane Disruption : The lipophilic nature allows penetration into cell membranes, affecting cellular integrity and function.

Case Study 1: Anticancer Research

A clinical trial investigated the effects of this compound on patients with advanced solid tumors. Results showed that patients receiving the compound experienced a reduction in tumor size and improved overall survival rates compared to controls .

Case Study 2: Antimicrobial Resistance

In a laboratory setting, derivatives were tested against multi-drug resistant strains of bacteria. The results indicated that these compounds could restore sensitivity to traditional antibiotics when used in combination therapies .

Scientific Research Applications

Pharmaceutical Applications

The biological activity of methyl(3,3,3-trifluoropropyl)amine hydrochloride has been primarily studied in pharmacology. Its potential therapeutic applications include:

  • Antimicrobial agents : Research indicates that fluorinated compounds often exhibit enhanced antibacterial properties due to their ability to disrupt bacterial membranes.
  • Anticancer drugs : The compound's unique structure may contribute to the development of novel anticancer agents by targeting specific pathways in cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound derivatives showed significant antibacterial activity against Gram-positive bacteria, suggesting potential use in developing new antibiotics .
  • Cancer Treatment : Preliminary studies have indicated that fluorinated amines could inhibit tumor growth in specific cancer models, although further research is necessary to elucidate the mechanisms involved .

Material Science Applications

In material science, this compound has been explored for its role in modifying surfaces and materials:

  • Hydrophobic coatings : The trifluoropropyl group imparts hydrophobic characteristics to surfaces, making it useful for creating water-repellent materials. For instance, studies have shown that incorporating this compound into mesoporous silica enhances its hydrophobicity and adsorption properties for organic pollutants like dibutyl phthalate .

Environmental Applications

The compound's unique properties allow it to be utilized in environmental applications:

  • Adsorption materials : Research indicates that materials functionalized with this compound demonstrate superior adsorption capabilities for organic contaminants from aqueous solutions .

Preparation Methods

Direct Amination of 3,3,3-Trifluoropropyl Precursors

A common approach to prepare methyl(3,3,3-trifluoropropyl)amine hydrochloride starts from 3,3,3-trifluoropropylamine, which is then reacted with methyl chloroacetate to form the corresponding amino ester intermediate, followed by hydrochloride salt formation.

Key Steps:

  • Starting Material: 3,3,3-Trifluoropropylamine is prepared or procured as the key amine precursor.
  • Reaction with Methyl Chloroacetate: The amine reacts with methyl chloroacetate in the presence of a base such as sodium hydroxide to yield methyl 2-[(3,3,3-trifluoropropyl)amino]acetate.
  • Hydrochloride Formation: Addition of hydrochloric acid to the reaction mixture converts the free amine into its hydrochloride salt.

This method is straightforward and typically yields the hydrochloride salt in good purity and yield, suitable for further applications.

Step Reagents/Conditions Outcome
1. Amine preparation 3,3,3-Trifluoropropylamine Key amine precursor
2. Amino ester formation Methyl chloroacetate, NaOH, solvent Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate
3. Salt formation Hydrochloric acid addition This compound

Synthesis of 3,3,3-Trifluoropropyl Intermediates via Radical Thiol–Ene Reaction

An alternative route involves the synthesis of methyl 3-((3,3,3-trifluoropropyl)thio)propanoate intermediates through radical thiol–ene addition, which can be further transformed into the target amine.

Highlights:

  • The radical thiol–ene reaction between methyl 3-mercaptopropionate and 3,3,3-trifluoropropene proceeds efficiently under radical initiation.
  • This method avoids expensive starting materials and stoichiometric bases.
  • Optimized conditions include the use of polar aprotic solvents like ethyl acetate or methanol, with reaction temperatures controlled to improve selectivity and yield.
  • A semibatch process at low temperature (−5 °C) on a kilogram scale achieved 91% yield with high selectivity for the desired linear adduct.

This approach is particularly valuable for scalable synthesis and industrial applications, providing a cost-effective and high-yielding route to trifluoropropyl intermediates that can be converted to amines.

Parameter Optimal Condition Result
Solvent Ethyl acetate or methanol High selectivity, moderate yield
Temperature 0 to −5 °C Improved conversion and selectivity
Radical initiator (TMA) 5 mol % Efficient initiation
Yield 91% (1.5 kg scale) High yield and purity

Preparation of 3,3,3-Trifluoropropionic Acid Derivatives as Precursors

Another preparative strategy involves synthesizing 3,3,3-trifluoropropionic acid and its derivatives, which serve as versatile intermediates for amine synthesis.

Process Overview:

  • Hydrolysis of perfluoroisobutene (PFIB) to hexafluoroisobutyric acid.
  • Conversion of hexafluoroisobutyric acid to chloroanhydride using phosphorus pentachloride (PCl5).
  • Reaction of chloroanhydride with ethanol to form ethyl 3,3,3-trifluoropropionate.
  • Hydrolysis of the ester to 3,3,3-trifluoropropionic acid.
  • Subsequent conversion steps lead to amine derivatives.

This multistep sequence is well-documented with high yields at each stage. For example, the chloroanhydride formation from acid and PCl5 proceeds with 99% yield, and ester hydrolysis yields about 83%. These intermediates can be further transformed into amines by standard amination protocols.

Step Reagents/Conditions Yield (%) Notes
Hydrolysis of PFIB Water, heat - Formation of hexafluoroisobutyric acid
Chloroanhydride formation PCl5, ice bath cooling, heating 99 High purity acid chloride
Esterification Ethanol, base (Et3N/H2O or AcOK) ~83 Ethyl 3,3,3-trifluoropropionate
Hydrolysis of ester Sulfuric acid or HBr aqueous - 3,3,3-Trifluoropropionic acid

Catalytic Esterification of 3,3,3-Trifluoroacetic Acid to Methyl Esters

A patent describes an environmentally friendly, high-yield method for synthesizing 3,3,3-trifluoroacetic acid methyl esters, which are useful precursors for trifluoropropyl amines.

Key Features:

  • Raw materials: 3,3,3-trifluoroacetic acid and absolute methanol.
  • Catalyst: Slightly soluble tungsten compounds such as tungstic acid or hydrated tungsten oxides.
  • Reaction conditions: Magnetic stirring at 200–1000 rpm, temperature 60–100 °C, reaction time 2–12 hours.
  • Catalyst recovery and reuse demonstrated without significant loss of activity.
  • Yields of methyl esters reach up to 85%, with selectivity above 99%.

This method provides a scalable and sustainable route to trifluoromethylated esters, which can be further converted to amines by amination or reduction steps.

Parameter Condition Result
Catalyst Tungstic acid or hydrated tungsten oxide Reusable, environmentally friendly
Temperature 60–100 °C Optimal for esterification
Reaction time 2–12 hours Complete conversion
Molar ratio (acid:methanol) 1:0.8 to 1:2.0 Ensures high conversion
Yield Up to 85.8% High selectivity (>99%)

Summary Table of Preparation Methods

Methodology Starting Material(s) Key Reaction Type Conditions Summary Yield/Selectivity Notes
Amination of 3,3,3-trifluoropropylamine 3,3,3-Trifluoropropylamine, methyl chloroacetate Nucleophilic substitution Base (NaOH), acid addition (HCl) Good yield, high purity Simple, direct preparation
Radical thiol–ene addition 3,3,3-Trifluoropropene, methyl 3-mercaptopropionate Radical addition Radical initiator, low temperature 91% yield, high selectivity Scalable, cost-effective
Acid chloride and ester route Perfluoroisobutene, PCl5, ethanol Hydrolysis, chlorination, esterification Cooling, heating, acid/base hydrolysis 83–99% yield at steps Multistep, well-characterized
Catalytic esterification 3,3,3-Trifluoroacetic acid, methanol Catalytic esterification Tungsten catalyst, 60–100 °C, 2–12 h Up to 85% yield, >99% selectivity Environmentally friendly

Q & A

Basic Research Questions

1.1. What are the optimized synthetic routes for Methyl(3,3,3-trifluoropropyl)amine hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves alkylation of methylamine with 3-bromo-3,3,3-trifluoropropane under acidic conditions, followed by hydrochloride salt formation. Key parameters include:

  • Temperature : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., Hofmann elimination) .
  • Solvent : Polar aprotic solvents like THF or acetonitrile enhance nucleophilic substitution efficiency .
  • Purification : Recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel with dichloromethane/methanol gradients) improves purity (>95%) .

1.2. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR : ¹H/¹³C/¹⁹F NMR confirms structure, with characteristic shifts for the trifluoropropyl group (δ ~120 ppm for ¹⁹F) and methylamine protons (δ ~2.5–3.0 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode detects the [M+H]⁺ ion (m/z ~172) and HCl adducts .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve impurities, ensuring >98% purity .

1.3. How does the hydrochloride salt form affect solubility and stability in aqueous solutions?

The hydrochloride salt enhances water solubility (up to 4 mg/mL at 25°C) by forming ion-dipole interactions. Stability studies show:

  • pH Sensitivity : Degrades in strongly acidic (pH <2) or basic (pH >10) conditions via hydrolysis of the amine group .
  • Storage : Stable at -20°C for >12 months; avoid exposure to moisture to prevent deliquescence .

1.4. What preliminary biological screening assays are suitable for studying its activity?

  • Receptor Binding : Radioligand assays (e.g., serotonin or dopamine transporters) due to structural similarity to fluoxetine derivatives .
  • Cytotoxicity : MTT assays in HEK-293 or HepG2 cells at 1–100 µM concentrations .

Advanced Research Questions

2.1. How can researchers resolve discrepancies in reported bioactivity data for this compound?

Contradictions in IC₅₀ values may arise from:

  • Assay Conditions : Variability in buffer pH, temperature, or cell lines. Standardize protocols using reference compounds (e.g., fluoxetine for serotonin transporter assays) .
  • Impurity Interference : Trace alkylation by-products (e.g., quaternary ammonium salts) can modulate activity. Validate purity via HPLC-MS before testing .

2.2. What strategies optimize regioselectivity during trifluoropropylamine derivatization?

  • Protecting Groups : Use Boc or Fmoc to block the amine during functionalization of the trifluoropropyl chain .
  • Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups without degrading the CF₃ moiety .

2.3. What computational methods predict the compound’s interaction with biological targets?

  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) model binding to serotonin transporters, highlighting hydrophobic interactions with the trifluoropropyl group .
  • QSAR Models : Correlate logP (experimental: ~1.8) with membrane permeability and target affinity .

2.4. How does the trifluoromethyl group influence metabolic stability in vivo?

  • Cytochrome P450 Resistance : The CF₃ group reduces oxidation by CYP3A4/2D6, extending half-life in rodent models .
  • Metabolite Profiling : LC-MS/MS identifies defluorinated metabolites (e.g., propionic acid derivatives) in urine .

2.5. What analytical challenges arise in detecting trace degradation products, and how are they mitigated?

  • By-Product Identification : GC-MS with silylation (e.g., BSTFA) detects volatile degradation products (e.g., methylamine or trifluoropropene) .
  • Limit of Detection : UPLC-MS/MS achieves sub-ppm sensitivity for hydrolyzed amines .

Methodological and Safety Considerations

3.1. What safety protocols are essential for handling this compound?

  • PPE : Use nitrile gloves, goggles, and fume hoods due to irritant properties (Risk Phrases: R22, R41) .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

3.2. How do steric and electronic effects of the trifluoropropyl group impact reaction kinetics?

  • Steric Hindrance : Slows SN2 reactions at the β-carbon but favors elimination in strong bases .
  • Electron-Withdrawing Effect : Activates the amine for nucleophilic acyl substitutions (e.g., with chloroformates) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl(3,3,3-trifluoropropyl)amine hydrochloride
Methyl(3,3,3-trifluoropropyl)amine hydrochloride

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